molecular formula C17H25N5O B5592424 1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol

1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol

Cat. No. B5592424
M. Wt: 315.4 g/mol
InChI Key: GBXXGLXFIHPBNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of pyrimidine derivatives like 1-{3-[(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol often involves hydrogen-bonded formations, as seen in related compounds (Trilleras et al., 2008).
  • An efficient synthesis method for similar pyrimidine analogues involves reactions with alkylamides in liquid ammonia, demonstrating the versatility of pyrimidine compounds in synthesis (Gulevskaya et al., 1994).

Molecular Structure Analysis

  • Pyrimidine rings in related compounds are often nonplanar and adopt boat conformations, indicating the potential structural complexity of 1-{3-[(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol (Trilleras et al., 2008).

Chemical Reactions and Properties

  • Related pyrimidine compounds have shown significant electronic polarization, affecting their reactivity and interaction with other molecules (Cheng et al., 2011).
  • These compounds form supramolecular structures through hydrogen bonds, which could be a characteristic of 1-{3-[(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol (Cheng et al., 2011).

Physical Properties Analysis

  • The physical properties of pyrimidine derivatives can be influenced by their molecular structure, such as the nonplanar nature of their pyrimidine rings (Trilleras et al., 2008).

Chemical Properties Analysis

  • Pyrimidine derivatives like 1-{3-[(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol may exhibit diverse chemical properties, including unique reactivity due to electronic polarization and hydrogen bonding capabilities (Cheng et al., 2011).

properties

IUPAC Name

1-[3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-12-9-13(2)21-17-15(12)16(19-11-20-17)18-6-4-8-22-7-3-5-14(23)10-22/h9,11,14,23H,3-8,10H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXXGLXFIHPBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NC=N2)NCCCN3CCCC(C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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